2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole
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Overview
Description
2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of an acetyl group with a tetrahydroindole derivative, followed by cyclization to form the pyridoindole structure . The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to drive the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various halogenating agents, acids, and bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroindole derivatives .
Scientific Research Applications
2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anti-tumor effects . Molecular docking studies have shown that this compound can bind to the active sites of various proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-B]indole: Lacks the acetyl group but shares the core structure.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-B]indole derivatives: Various derivatives with different substituents that exhibit similar biological activities.
Uniqueness
2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole is unique due to the presence of the acetyl group, which can enhance its biological activity and specificity. This modification can improve its binding affinity to molecular targets and increase its potential as a therapeutic agent .
Properties
CAS No. |
312505-10-5 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C13H14N2O/c1-9(16)15-7-6-13-11(8-15)10-4-2-3-5-12(10)14-13/h2-5,14H,6-8H2,1H3 |
InChI Key |
AHJHXLBVCPEERJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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